Apadenoson

Description

APADENOSON is a small molecule drug with a maximum clinical trial phase of III.

Structure

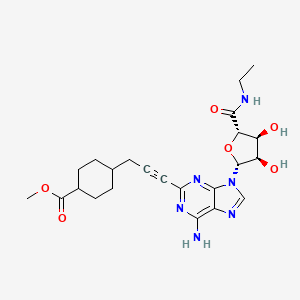

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O6/c1-3-25-21(32)18-16(30)17(31)22(35-18)29-11-26-15-19(24)27-14(28-20(15)29)6-4-5-12-7-9-13(10-8-12)23(33)34-2/h11-13,16-18,22,30-31H,3,5,7-10H2,1-2H3,(H,25,32)(H2,24,27,28)/t12?,13?,16-,17+,18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEVIENZILQUKB-DMJMAAGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250386-15-3 | |

| Record name | Apadenoson [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250386153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apadenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APADENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTS1Y6777M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apadenoson's Mechanism of Action in Cardiac Perfusion Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apadenoson is a potent and highly selective agonist for the adenosine A2A receptor subtype, investigated for its utility as a pharmacologic stress agent in myocardial perfusion imaging (MPI).[1][2][3][4] The principle behind its use lies in its ability to induce coronary vasodilation, thereby mimicking the effects of physical exercise on the heart.[5] This allows for the identification of areas of reduced blood flow, indicative of coronary artery disease, in patients unable to undergo exercise stress testing. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and signaling pathway visualizations. It is important to note that the clinical development of this compound was discontinued, and as such, comprehensive clinical trial data is limited.

Core Mechanism of Action: Selective A2A Receptor Agonism

This compound exerts its primary pharmacologic effect through the selective activation of the adenosine A2A receptor, a G-protein coupled receptor (GPCR) predominantly located on the smooth muscle cells of coronary arteries.

Signaling Pathway

The binding of this compound to the A2A receptor initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below. This process is primarily mediated by the stimulatory G-protein, Gαs.

Upon activation, the Gαs subunit dissociates and stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of coronary smooth muscle and significant vasodilation. This targeted vasodilation in healthy coronary arteries, contrasted with the limited dilation in stenotic arteries, creates a detectable difference in blood flow during myocardial perfusion imaging.

Quantitative Data

The efficacy and selectivity of this compound have been characterized through preclinical studies. The following tables summarize the available quantitative data.

Table 1: this compound Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A2A |

| A2A | 0.5 nM | - |

| A1 | 75 nM (calculated) | 150-fold |

| A2B | Data not available | Data not available |

| A3 | 45 nM (calculated) | 90-fold |

Note: Calculated Ki values for A1 and A3 are derived from the reported selectivity ratios.

Table 2: Hemodynamic Effects of this compound in Humans (Phase I/II Data)

| Parameter | Dose | Result |

| Coronary Blood Flow Velocity Reserve (CBFV-R) | 0.5 µg/kg | >2 times baseline for 3 minutes |

| 1.0 µg/kg | >2 times baseline for 6 minutes | |

| 2.0 µg/kg | >2 times baseline for 7 minutes | |

| 2.5 µg/kg | >2 times baseline for 8 minutes | |

| Comparison to Intravenous Adenosine | 1.0 µg/kg this compound vs. 140 µg/kg/min Adenosine | Similar extent (~75-80% of max CBFV) and duration of effect |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments relevant to the characterization of this compound.

Radioligand Binding Assay for Adenosine Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Methodology:

-

Membrane Preparation: Cells stably expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3) are cultured and harvested. The cells are then homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.

-

Binding Reaction: The isolated membranes are incubated in the presence of a known concentration of a radiolabeled ligand (e.g., [3H]-CGS 21680 for A2A receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The data are used to construct a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

This assay measures the ability of a compound to stimulate the production of cAMP, providing a measure of its functional agonistic activity.

Methodology:

-

Cell Culture: Cells expressing the A2A receptor are cultured and prepared for the assay.

-

Stimulation: The cells are incubated with varying concentrations of this compound.

-

cAMP Measurement: The intracellular concentration of cAMP is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

In Vivo Coronary Blood Flow Measurement

This experiment assesses the effect of the compound on coronary blood flow in a living organism.

Methodology:

-

Animal Model: A suitable animal model (e.g., canine or swine) is anesthetized and instrumented for hemodynamic monitoring.

-

Catheterization: A Doppler flow wire or a pressure wire is advanced into a coronary artery to measure blood flow velocity or pressure.

-

Drug Administration: this compound is administered intravenously as a bolus or infusion at escalating doses.

-

Data Acquisition: Coronary blood flow velocity and other hemodynamic parameters (e.g., heart rate, blood pressure) are continuously recorded.

-

Data Analysis: The change in coronary blood flow from baseline is calculated to determine the vasodilatory effect of the compound.

Conclusion

This compound is a highly selective A2A adenosine receptor agonist that induces potent coronary vasodilation. Its mechanism of action, centered on the Gs-adenylyl cyclase-cAMP signaling pathway, makes it a theoretically ideal candidate for pharmacologic stress in myocardial perfusion imaging. The high selectivity for the A2A receptor was intended to minimize the side effects associated with non-selective adenosine agonists, such as bronchospasm (A2B mediated) and atrioventricular block (A1 mediated). Despite promising preclinical and early clinical data, the development of this compound was discontinued. Nevertheless, the study of this compound has contributed valuable insights into the role of selective A2A receptor agonists in cardiovascular diagnostics.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Adenosine A2A Agonists May Change Myocardial Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Apadenoson: A Deep Dive into A₂ₐ Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Apadenoson, a selective A₂ₐ adenosine receptor agonist. Below, we delve into its binding affinity and selectivity profile, detail the experimental methodologies used for these determinations, and visualize the associated signaling pathways and experimental workflows.

Core Data: Binding Affinity and Selectivity of this compound

This compound demonstrates high-affinity binding to the human A₂ₐ adenosine receptor and exhibits significant selectivity over other adenosine receptor subtypes. The quantitative binding data, expressed as inhibitor constant (Kᵢ) values, are summarized in the table below. Lower Kᵢ values are indicative of stronger binding affinity.

| Receptor Subtype | Kᵢ (nM) | Selectivity vs. A₂ₐ |

| Human A₂ₐ | 0.5 | - |

| Human A₁ | 75 | 150-fold |

| Human A₂B | >10,000 | >20,000-fold |

| Human A₃ | 45 | 90-fold |

Note: Data compiled from publicly available pharmacological studies.

Experimental Protocols: Determining Binding Affinity

The binding affinity of this compound to adenosine receptor subtypes is determined through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human adenosine A₁/A₂ₐ/A₂B/A₃ receptor subtypes are cultured to near confluence.

-

Homogenization: Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes containing the receptors.

-

Resuspension: The membrane pellet is resuspended in a fresh assay buffer, and the protein concentration is determined using a standard method such as the bicinchoninic acid (BCA) assay.

2. Competitive Binding Assay:

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

-

Membrane preparation (containing a specific concentration of the target receptor).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-CGS 21680 for A₂ₐ receptors).

-

Increasing concentrations of the unlabeled competitor, this compound.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Defining Non-Specific Binding: A set of wells containing a high concentration of a non-radiolabeled, high-affinity ligand for the receptor (e.g., NECA) is used to determine the level of non-specific binding of the radioligand.

3. Detection and Data Analysis:

-

Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Visualizing the Molecular Landscape

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow.

A Technical Guide to the Downstream Signaling of Apadenoson

Abstract: Apadenoson is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) predominantly expressed in the coronary arteries, basal ganglia, and immune cells.[1][2][3] While initially investigated as a pharmacologic stress agent for myocardial perfusion imaging, its mechanism of action provides a clear model for understanding A2AR-mediated signal transduction.[4] This document provides an in-depth technical overview of the core downstream signaling pathways activated by this compound, summarizing key quantitative data and detailing relevant experimental protocols for studying these cascades.

The this compound-A2A Receptor Interaction: The Initiation of Signal Transduction

This compound selectively binds to and activates the adenosine A2A receptor, which is canonically coupled to the stimulatory G-protein, Gs.[5] This initial binding event is the critical first step that triggers a cascade of intracellular events. The Gs protein is a heterotrimer composed of α, β, and γ subunits. Upon receptor activation, the Gsα subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), causing its dissociation from the βγ dimer and subsequent interaction with downstream effectors.

The Canonical Gs-cAMP-PKA-CREB Pathway

The most well-characterized signaling pathway following A2AR activation is the canonical adenylyl cyclase (AC) cascade.

-

Adenylyl Cyclase Activation: The activated Gsα subunit binds to and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger cyclic Adenosine Monophosphate (cAMP). This leads to a rapid and significant increase in intracellular cAMP levels.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing a conformational change that releases the active catalytic subunits.

-

CREB Phosphorylation: The active PKA catalytic subunits translocate to the nucleus, where they phosphorylate the cAMP Response Element-Binding protein (CREB) at the serine 133 residue.

-

Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CBP/p300, and binds to cAMP Response Elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the expression of anti-inflammatory cytokines like IL-10 and the regulation of cellular proliferation and differentiation.

Alternative and Interacting Signaling Pathways

While the cAMP-PKA axis is primary, A2AR activation can engage other signaling networks, leading to a more complex and nuanced cellular response.

-

Epac Pathway: In addition to PKA, cAMP can directly activate the Exchange protein directly activated by cAMP (Epac). Epac is a guanine nucleotide exchange factor for the small GTPases Rap1 and Rap2, influencing cell adhesion, secretion, and gene expression independently of PKA.

-

MAPK Pathways: A2AR signaling can lead to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2 and p38 MAPK. These pathways are crucial for regulating cell proliferation, differentiation, and stress responses. The activation can be complex, sometimes involving PKA-dependent mechanisms or crosstalk from other G-protein subunits. For instance, some studies suggest adenosine-induced CREB activation in macrophages is mediated by p38 MAPK.

-

PI3K/Akt Pathway: Activation of the Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt (Protein Kinase B) has also been reported following A2AR stimulation. This pathway is a central regulator of cell survival, growth, and metabolism.

Quantitative Data Summary

The following tables summarize representative quantitative data for A2AR agonists. It is important to note that specific values for this compound may not be publicly available, and these tables include data from other well-characterized A2AR agonists to provide a comparative context.

Table 1: Receptor Binding Affinity of A2AR Agonists

| Compound | Receptor | Ki (nM) | Species | Source |

|---|---|---|---|---|

| This compound | A2A | Data not publicly available | - | - |

| NECA | A2A | 14 | Human | (Generic Data) |

| CGS 21680 | A2A | 27 | Human | (Generic Data) |

| Regadenoson | A2A | 1.3 | Human | (Generic Data) |

Table 2: Functional Potency (cAMP Accumulation) of A2AR Agonists

| Compound | EC50 (nM) | Cell Line | Source |

|---|---|---|---|

| This compound | Data not publicly available | - | - |

| NECA | 7.9 | CHO-A2A | (Generic Data) |

| CGS 21680 | 22 | PC12 | (Generic Data) |

Table 3: Downstream Protein Phosphorylation (Example)

| Stimulus | Protein | Fold Change (vs. Control) | Cell Type | Source |

|---|---|---|---|---|

| NECA (1 µM) | pCREB (Ser133) | 2.13 ± 0.45 | HTR-8/SVneo | |

| Adenosine | pCREB (Ser133) | Increased | RAW 264.7 |

| Adenosine | p-p38 MAPK | Increased | RAW 264.7 | |

Key Experimental Protocols

Verifying the activation of this compound's downstream pathways requires robust and validated experimental methods.

Protocol: Measurement of Intracellular cAMP Accumulation

This protocol provides a general workflow for quantifying changes in intracellular cAMP levels following A2AR activation using a competitive immunoassay or bioluminescent assay.

Methodology:

-

Cell Culture: Plate cells expressing the A2A receptor (e.g., HEK293-A2AR, CHO-A2A, or primary cells) in 96- or 384-well plates and grow to desired confluency.

-

Pre-treatment: Aspirate media and pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound (or other agonists) to the wells and incubate for an appropriate time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit to release intracellular cAMP.

-

cAMP Detection: Perform the detection step according to the manufacturer's protocol (e.g., competitive binding with HRP-labeled cAMP or a luciferase-based reaction).

-

Signal Measurement: Read the plate on a suitable microplate reader (e.g., luminometer for cAMP-Glo™ assays or a fluorescence plate reader for fluorescent assays).

-

Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the cAMP concentration in the samples by interpolating from the standard curve. Plot the dose-response curve to determine the EC50 value for this compound.

Protocol: Western Blot Analysis for Phosphorylated CREB (pCREB)

This protocol details the steps to detect the phosphorylation of CREB at Ser133, a key marker of PKA activation downstream of this compound.

Methodology:

-

Cell Treatment & Lysis: Culture cells to 80-90% confluency. Treat with this compound for the desired time (e.g., 15-30 minutes). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pCREB (Ser133) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total CREB to ensure equal protein loading.

References

Apadenoson: A Preclinical In-Depth Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apadenoson (also known as ATL146e or BMS-068645) is a potent and selective agonist of the adenosine A2A receptor (A2AR).[1][2][3] Adenosine, an endogenous nucleoside, plays a crucial role in regulating a wide array of physiological processes, including inflammation and vasodilation, through its interaction with four receptor subtypes (A1, A2A, A2B, and A3).[4] The A2A receptor, in particular, has emerged as a significant therapeutic target due to its profound anti-inflammatory properties.[5] this compound has been investigated in several preclinical models for its therapeutic potential in conditions characterized by excessive inflammation, such as sepsis and acute respiratory distress syndrome (ARDS) associated with viral infections like SARS-CoV-2. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, and detailed experimental protocols from key studies.

Pharmacokinetics

Comprehensive quantitative pharmacokinetic data for this compound in preclinical models is limited in the publicly available literature. However, it is known that this compound contains a labile ester moiety, which is designed to be cleaved in vivo to limit its duration of action. This characteristic suggests a short half-life, a feature that can be advantageous in therapeutic applications where transient A2A receptor activation is desired.

Table 1: Summary of this compound Pharmacokinetic Profile in Preclinical Models

| Parameter | Species | Value | Notes |

| Half-life (t½) | Not Reported | Not Reported | This compound's labile ester moiety suggests a short duration of action. |

| Clearance (CL) | Not Reported | Not Reported | - |

| Volume of Distribution (Vd) | Not Reported | Not Reported | - |

| Bioavailability (F%) | Not Reported | Not Reported | - |

Note: The absence of specific quantitative data highlights a gap in the publicly accessible preclinical information for this compound.

Pharmacodynamics

This compound exerts its pharmacological effects primarily through the activation of the adenosine A2A receptor. This receptor is a Gs protein-coupled receptor (GPCR), and its activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (camp). This increase in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). The activation of this pathway ultimately results in the modulation of inflammatory responses.

Mechanism of Action: A2A Receptor Signaling

The primary mechanism of action of this compound involves the stimulation of the A2A adenosine receptor, leading to a cascade of intracellular events that culminate in a potent anti-inflammatory response.

Anti-Inflammatory Effects

Preclinical studies have consistently demonstrated the potent anti-inflammatory effects of this compound in various animal models. These effects are largely attributed to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory mediators.

Table 2: Summary of this compound Pharmacodynamic Effects in Preclinical Models

| Preclinical Model | Species | This compound Dose/Regimen | Key Pharmacodynamic Effects | Reference |

| Sepsis (Escherichia coli) | Mouse | Not specified | Improved survival; Synergistic with the antibiotic Ceftriaxone. | |

| SARS-CoV-2 Infection | K18-hACE2 Mouse | Subcutaneous osmotic pump | Decreased weight loss, improved clinical symptoms, reduced levels of pro-inflammatory cytokines and chemokines in bronchoalveolar lavage (BAL) fluid, and increased survival. | |

| Septic Arthritis | Rabbit | Not specified | Reduced joint inflammation in combination with antibiotics without interfering with bacterial clearance. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in the literature for this compound.

Murine Sepsis Model (Cecal Ligation and Puncture)

The cecal ligation and puncture (CLP) model is a widely used and clinically relevant model of polymicrobial sepsis.

Detailed Protocol:

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Preparation: The abdomen is shaved and disinfected with an antiseptic solution.

-

Incision: A midline laparotomy (1-2 cm) is performed to expose the peritoneal cavity.

-

Cecal Ligation: The cecum is located and ligated with a suture at a specific distance from the distal end, ensuring the patency of the ileocecal valve is maintained to prevent bowel obstruction. The degree of ligation determines the severity of sepsis.

-

Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge. A small amount of fecal content is extruded to ensure patency.

-

Closure: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.

-

Fluid Resuscitation: Post-surgery, animals receive fluid resuscitation (e.g., subcutaneous injection of sterile saline) to mimic clinical management.

-

This compound Administration: this compound can be administered at various time points relative to the CLP procedure, often via subcutaneous osmotic pumps for continuous delivery.

SARS-CoV-2 Infection Model (K18-hACE2 Mice)

Transgenic mice expressing human angiotensin-converting enzyme 2 (hACE2) under the control of the keratin 18 promoter (K18-hACE2) are a widely used model for studying SARS-CoV-2 infection, as they are susceptible to the virus and develop a disease that recapitulates aspects of human COVID-19.

Detailed Protocol:

-

Animal Model: K18-hACE2 transgenic mice are used.

-

Virus Inoculation: Mice are intranasally inoculated with a defined dose of SARS-CoV-2.

-

This compound Administration: this compound can be administered prophylactically (before infection) or therapeutically (after infection). A common method for sustained delivery is the subcutaneous implantation of osmotic pumps.

-

Monitoring: Animals are monitored daily for weight loss and clinical signs of disease.

-

Endpoint Analysis: At predetermined time points or upon reaching humane endpoints, mice are euthanized. Bronchoalveolar lavage (BAL) fluid, lung tissue, and other organs are collected for analysis of viral load, cytokine and chemokine levels, and histopathology.

Conclusion

This compound is a potent and selective A2A adenosine receptor agonist with demonstrated anti-inflammatory efficacy in various preclinical models of inflammatory diseases. Its mechanism of action, centered on the A2AR-cAMP-PKA signaling pathway, provides a strong rationale for its therapeutic potential. While the available literature provides valuable qualitative insights into its pharmacodynamic effects and the experimental protocols used to evaluate them, there is a notable lack of publicly available quantitative pharmacokinetic data in preclinical species. Further studies detailing the absorption, distribution, metabolism, and excretion of this compound, as well as comprehensive dose-response analyses for its pharmacodynamic effects, would be invaluable for a more complete understanding of its preclinical profile and for guiding future drug development efforts.

References

- 1. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Preconditioning by Agonists of Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Apadenoson

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apadenoson (BMS-068645) is a potent and selective adenosine A₂A receptor agonist that was developed as a pharmacological stress agent for myocardial perfusion imaging. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological properties of this compound. It includes detailed information on its mechanism of action, structure-activity relationships, and a summary of its clinical development, which was ultimately discontinued. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Adenosine is an endogenous nucleoside that plays a crucial role in various physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂A adenosine receptor is highly expressed in the coronary arteries, and its activation leads to vasodilation. This physiological response forms the basis for the use of A₂A receptor agonists as pharmacological stress agents in myocardial perfusion imaging, a non-invasive diagnostic tool to detect coronary artery disease.

This compound was designed as a selective A₂A agonist with the aim of inducing coronary vasodilation for diagnostic purposes, potentially with fewer side effects than non-selective agonists like adenosine.[1] Developed by Bristol-Myers Squibb, this compound progressed to Phase III clinical trials before its development was terminated.[1] This guide will delve into the scientific journey of this compound, from its rational design and synthesis to its biological evaluation.

Discovery and Mechanism of Action

The discovery of this compound was rooted in the extensive research on adenosine receptor agonists. The primary goal was to develop a selective A₂A agonist to minimize the side effects associated with the activation of other adenosine receptor subtypes, such as bradycardia (A₁) and bronchoconstriction (A₂B and A₃).

Mechanism of Action

This compound selectively binds to and activates the adenosine A₂A receptor. This receptor is coupled to the Gs alpha subunit of the G-protein. Upon activation, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of vascular smooth muscle and coronary vasodilation.[1]

Figure 1: this compound's Mechanism of Action via the A₂A Receptor Signaling Pathway.

Synthesis of this compound

The chemical synthesis of this compound, like many other 2-substituted adenosine analogs, involves a multi-step process starting from a protected adenosine precursor. A key step in the synthesis is the introduction of the alkynyl side chain at the C2 position of the purine ring, typically achieved through a Sonogashira cross-coupling reaction.

General Synthetic Strategy

While a specific, detailed protocol for this compound's industrial synthesis is proprietary, the general approach can be inferred from patents and publications on related compounds.[2][3] The synthesis likely begins with a commercially available, protected 2-iodoadenosine derivative. The Sonogashira coupling reaction is then employed to attach the functionalized cyclohexylpropyne side chain.

Figure 2: General Experimental Workflow for the Synthesis of this compound.

Experimental Protocols (Illustrative)

The following is an illustrative protocol for a key synthetic step, the Sonogashira coupling, based on general procedures for synthesizing 2-alkynyl adenosine derivatives.

Protocol 1: Sonogashira Coupling Reaction

-

Materials:

-

Protected 2-iodoadenosine derivative

-

Methyl (1r,4r)-4-(prop-2-yn-1-yl)cyclohexane-1-carboxylate

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

-

-

Procedure:

-

To a solution of the protected 2-iodoadenosine derivative in the anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the base.

-

The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Add the methyl (1r,4r)-4-(prop-2-yn-1-yl)cyclohexane-1-carboxylate to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion, monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography to yield the desired C2-alkynyl adenosine derivative.

-

Protocol 2: Deprotection

-

Materials:

-

Protected C2-alkynyl adenosine derivative

-

Appropriate deprotection reagent (dependent on the protecting groups used, e.g., TBAF for silyl ethers, TFA for Boc groups)

-

Solvent for the reaction and purification

-

-

Procedure:

-

Dissolve the protected intermediate in a suitable solvent.

-

Add the deprotection reagent and stir the reaction at the appropriate temperature.

-

Monitor the reaction for completion.

-

Once the reaction is complete, quench the reaction if necessary and remove the solvent.

-

Purify the final product, this compound, using techniques such as crystallization or chromatography.

-

Biological Data and Structure-Activity Relationships

The biological activity of this compound has been characterized through various in vitro and in vivo studies. A key aspect of its development was establishing its selectivity for the A₂A receptor over other adenosine receptor subtypes.

Quantitative Data

The following table summarizes the binding affinities (Ki) of this compound for human adenosine receptors.

| Receptor Subtype | Ki (nM) |

| Human A₁ | 200 |

| Human A₂A | 0.5 |

| Human A₃ | 45 |

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.

The data clearly demonstrates the high affinity and selectivity of this compound for the A₂A receptor.

Structure-Activity Relationships (SAR)

The development of potent and selective A₂A agonists has been guided by extensive SAR studies. For 2-substituted adenosine analogs like this compound, the following general SAR principles apply:

-

C2 Position: Introduction of an alkynyl group at the C2 position generally enhances A₂A receptor affinity. The nature and size of the substituent at the terminus of the alkyne chain can further modulate potency and selectivity.

-

N6 Position: Small alkyl substitutions at the N6 position can be tolerated or may slightly increase affinity, but larger groups are often detrimental. This compound retains the unsubstituted amino group at this position.

-

5' Position: Modifications at the 5'-position of the ribose sugar, such as the ethylcarbamoyl group in this compound, are known to influence A₂A receptor binding and efficacy.

Clinical Development and Discontinuation

This compound entered Phase III clinical trials for its use as a pharmacological stress agent in myocardial perfusion imaging. These trials were designed to evaluate the safety and efficacy of this compound compared to standard agents like adenosine.

However, the development of this compound was ultimately discontinued. While the specific reasons for the termination of the Phase III trials have not been publicly detailed by the manufacturer, the discontinuation of a drug at this late stage of development is often due to a variety of factors, which can include insufficient efficacy, an unfavorable side-effect profile compared to existing treatments, or strategic business decisions.

Conclusion

This compound represents a significant effort in the rational design of a selective A₂A adenosine receptor agonist for diagnostic applications. Its discovery was based on a solid understanding of adenosine receptor pharmacology and structure-activity relationships. While its clinical development was not completed, the extensive research and data gathered for this compound have contributed valuable knowledge to the field of medicinal chemistry and pharmacology. The information presented in this technical guide provides a comprehensive resource for scientists and researchers working on the development of novel adenosine receptor modulators.

References

The Role of Apadenoson in Modulating Cyclic AMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apadenoson is a selective agonist for the A2A adenosine receptor (A2AR), a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including vasodilation and inflammation. A key mechanism of action for this compound is its ability to modulate intracellular levels of cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth exploration of the signaling pathways involved, detailed experimental protocols for assessing this compound's effects, and a summary of its expected quantitative impact on cAMP levels based on the activity of similar A2A agonists.

Introduction to this compound and its Target: The A2A Adenosine Receptor

This compound, also known by its investigational name BMS-068645, is a potent and selective agonist for the A2A adenosine receptor. The A2AR is a member of the GPCR superfamily and is primarily coupled to the stimulatory G-protein, Gs.[1] Activation of the A2AR by an agonist like this compound initiates a signaling cascade that leads to the activation of adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP.[2] This increase in intracellular cAMP concentration subsequently activates protein kinase A (PKA) and other downstream effectors, mediating the physiological responses associated with A2AR stimulation.[3][4]

Signaling Pathway of this compound-Mediated cAMP Modulation

The binding of this compound to the A2A receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, resulting in a rapid increase in intracellular cAMP levels. This second messenger then activates PKA, which phosphorylates various downstream target proteins, leading to a cellular response. The signaling cascade is tightly regulated by phosphodiesterases (PDEs), enzymes that hydrolyze cAMP to 5'-AMP, thereby terminating the signal.

Quantitative Analysis of cAMP Modulation

| Agonist | Cell Line | Assay Type | EC50 (nM) | Reference |

| NECA | CHO-hA2AAR | cAMP Accumulation | 27.5 | |

| CGS21680 | SH-SY5Y | cAMP Accumulation | 38 ± 15 | |

| Adenosine | CHO-hA2AAR | cAMP Accumulation | - |

EC50 values represent the concentration of the agonist that produces 50% of the maximal response. NECA (5'-(N-Ethylcarboxamido)adenosine) and CGS21680 are standard A2A receptor agonists used in research.

Experimental Protocols

Radioligand Binding Assay for A2A Receptor

This assay is used to determine the affinity of this compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture CHO or HEK293 cells stably expressing the human A2A adenosine receptor.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is resuspended in a suitable buffer and protein concentration is determined.

-

-

Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385).

-

Add increasing concentrations of unlabeled this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid vacuum filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP.

Methodology:

-

Cell Culture and Plating:

-

Culture CHO or HEK293 cells stably expressing the human A2A adenosine receptor in appropriate media.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) for a defined period to prevent cAMP degradation.

-

Add increasing concentrations of this compound to the wells.

-

Incubate for a specific time to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Detection:

-

The amount of cAMP in the cell lysates can be quantified using various methods, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay using a plate pre-coated with a cAMP antibody.

-

Luminescence-based assays: These assays often utilize a genetically engineered protein that produces light in the presence of cAMP.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the concentration of this compound against the measured cAMP levels.

-

Use non-linear regression to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal cAMP accumulation.

-

Conclusion

This compound, as a selective A2A adenosine receptor agonist, plays a significant role in modulating intracellular cAMP levels. Its mechanism of action involves the canonical Gs-protein/adenylyl cyclase signaling pathway, leading to an increase in this critical second messenger. While specific quantitative data for this compound's potency in cAMP accumulation assays are not widely published, the established protocols and the data from analogous A2A agonists provide a robust framework for understanding and investigating its pharmacological effects. The detailed methodologies presented in this guide offer a foundation for researchers to design and execute experiments aimed at further elucidating the precise role of this compound in cAMP signaling and its downstream consequences.

References

- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Investigational Uses of Apadenoson Beyond Cardiac Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apadenoson, a potent and selective adenosine A2A receptor (A2AR) agonist, has been primarily investigated for its vasodilatory properties in cardiac imaging. However, a growing body of preclinical evidence highlights its significant therapeutic potential in a range of non-cardiac applications. This technical guide provides an in-depth overview of the investigational uses of this compound, focusing on its anti-inflammatory, organ-protective, and immunomodulatory effects. Detailed experimental protocols, quantitative data from key preclinical studies, and visualizations of the underlying signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Introduction

Adenosine is an endogenous nucleoside that plays a critical role in cellular signaling, particularly under conditions of metabolic stress and inflammation. Its effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor is a key regulator of inflammation and immunity.[1][2] this compound (also known as ATL146e or BMS-068645) is a highly selective agonist for the A2AR.[3] This selectivity offers the potential for targeted therapeutic effects with an improved side-effect profile compared to non-selective adenosine receptor agonists.[4] While its initial development focused on its utility as a pharmacologic stress agent for myocardial perfusion imaging, extensive preclinical research has unveiled its promise in treating a variety of conditions characterized by inflammation and tissue injury.[4]

This guide synthesizes the current state of knowledge on the investigational uses of this compound beyond its established role in cardiology, with a focus on providing practical information for researchers and drug development professionals.

Mechanism of Action: A2A Receptor Signaling

This compound exerts its effects by binding to and activating the A2A adenosine receptor. The canonical signaling pathway initiated by A2AR activation involves the coupling to a stimulatory G protein (Gαs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the modulation of inflammatory responses.

Key anti-inflammatory effects mediated by this pathway include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the promotion of anti-inflammatory mediators. Alternative signaling pathways involving the modulation of MAPK/ERK have also been suggested, contributing to the pleiotropic effects of A2AR activation.

Investigational Applications

Sepsis and Systemic Inflammation

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. The anti-inflammatory properties of this compound make it a compelling candidate for sepsis therapy.

Quantitative Data from Preclinical Sepsis Models

| Model | Treatment Regimen | Key Findings | Reference |

| Mouse E. coli model | This compound + Ceftriaxone | Synergistic effect, improved survival | |

| Cecal Ligation and Puncture (CLP) in mice | This compound | Attenuation of hyperacute inflammatory response |

Experimental Protocol: Cecal Ligation and Puncture (CLP) Mouse Model

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.

-

Anesthesia: Anesthetize mice (e.g., C57BL/6, 7-9 weeks old) using an appropriate anesthetic agent (e.g., intraperitoneal ketamine/xylazine or inhaled isoflurane).

-

Surgical Preparation: Shave the abdomen and sterilize the surgical area.

-

Laparotomy: Make a midline incision to expose the abdominal cavity.

-

Cecal Isolation and Ligation: Exteriorize the cecum and ligate it below the ileocecal valve to prevent bowel obstruction. The severity of sepsis can be modulated by the length of the ligated cecum.

-

Puncture: Puncture the ligated cecum with a needle (e.g., 21-gauge). The number of punctures can also be varied to alter severity.

-

Fecal Extrusion: Gently squeeze the cecum to extrude a small amount of feces into the peritoneal cavity.

-

Closure: Return the cecum to the abdominal cavity and close the peritoneum and skin with sutures or clips.

-

Fluid Resuscitation: Administer pre-warmed saline subcutaneously to mimic clinical fluid resuscitation.

-

Post-operative Care and Monitoring: Monitor animals for signs of sepsis and survival. Administer analgesics as required.

References

- 1. Regulation of Inflammation by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Apadenoson

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apadenoson is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) that plays a critical role in various physiological processes, including vasodilation, inflammation, and neurotransmission. Due to its high affinity and selectivity, this compound is a valuable pharmacological tool for studying A2AR function and a potential therapeutic agent. These application notes provide detailed protocols for key cell-based assays to characterize the binding and functional activity of this compound and other A2AR agonists.

This compound Signaling Pathway

Activation of the A2A receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor couples to the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a physiological response.[1][2][3]

References

Application Notes: Protocol for Radiolabeled Apadenoson Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apadenoson is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including vasodilation and inflammation.[1] The A2A receptor is a significant therapeutic target for conditions such as cardiovascular disease and Parkinson's disease. Radiolabeled ligand binding assays are a fundamental technique in pharmacology to quantify the interaction between a ligand and its receptor. This application note provides a detailed protocol for a radiolabeled this compound binding assay, adapted from established protocols for other A2A receptor agonists, to determine the binding affinity (Ki) of test compounds.

The adenosine A2A receptor, upon activation by an agonist like this compound, couples to a Gs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB).

Data Presentation

The following table summarizes the binding affinities of this compound and other common ligands for the human adenosine A2A receptor. This data is crucial for comparative analysis and validation of experimental results.

| Compound | Receptor Subtype | Reported Affinity (Ki) | Radioligand Used in Study | Source |

| This compound | human A2A | 0.5 nM | Not specified | [1] |

| ZM241385 | human A2A | 0.4 ± 0.03 nM | [3H]-ZM241385 | [2] |

| CGS 21680 | human A2A | 376 ± 12 nM | [3H]-ZM241385 | [2] |

| NECA | human A2A | 28 nM (IC50) | [3H]CGS 21680 | |

| [3H]-SCH 58261 | human A2A | 2.3 nM (Kd) | [3H]-SCH 58261 | [3] |

| [3H]CGS 21680 | human striatal A2A | 17.8 ± 1.1 nM (Kd) | [3H]CGS 21680 | |

| 125I-APE | rat striatal A2a | 1.3 ± 0.1 nM (Kd, high affinity site) | 125I-APE | |

| 125I-APE | rat striatal A2a | 19 ± 4.5 nM (Kd, low affinity site) | 125I-APE |

Experimental Protocols

This protocol is adapted from established methods for A2A receptor radioligand binding assays, as a specific protocol for radiolabeled this compound was not found in the available literature. An agonist radioligand, such as [3H]CGS 21680, is recommended for competition binding assays with unlabeled this compound.

I. Membrane Preparation from HEK-293 Cells Stably Expressing Human Adenosine A2A Receptor

-

Cell Culture: Culture HEK-293 cells stably expressing the human adenosine A2A receptor in appropriate media and conditions until they reach confluency.

-

Cell Harvesting: Detach cells from the culture plates by scraping them into ice-cold Phosphate-Buffered Saline (PBS).

-

Centrifugation: Pellet the cells by centrifugation at 700 x g for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize using a Dounce homogenizer or by passing through a fine-gauge needle.

-

High-Speed Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.

-

Washing: Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the centrifugation step.

-

Final Resuspension and Storage: Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, 10% sucrose, pH 7.4) at a protein concentration of 1-2 mg/mL. Aliquot and store at -80°C until use.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

II. Radiolabeled this compound Competition Binding Assay

This is a competitive binding assay to determine the Ki of a test compound (e.g., unlabeled this compound) by measuring its ability to displace a known radioligand (e.g., [3H]CGS 21680) from the A2A receptor.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of diluted membrane preparation (containing 5-20 µg of protein).

-

50 µL of the test compound (unlabeled this compound or other competitor) at various concentrations or buffer for total binding.

-

50 µL of the radioligand (e.g., [3H]CGS 21680 at a concentration close to its Kd).

-

-

Non-Specific Binding: To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled A2A receptor ligand (e.g., 10 µM NECA) in place of the test compound.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Washing: Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Radioactivity Measurement:

-

Dry the filters for 30 minutes at 50°C.

-

Place the dried filters into scintillation vials.

-

Add an appropriate scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

III. Data Analysis

-

Calculate Specific Binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

-

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

-

Calculate Ki: Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Mandatory Visualizations

Adenosine A2A Receptor Signaling Pathway

Caption: Adenosine A2A Receptor Signaling Cascade.

Experimental Workflow for Radiolabeled this compound Binding Assay

Caption: Workflow of the competitive binding assay.

References

- 1. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Apadenoson Administration in SPECT Myocardial Perfusion Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apadenoson is an investigational selective adenosine A2A receptor agonist that was developed as a pharmacologic stress agent for use in single-photon emission computed tomography (SPECT) myocardial perfusion imaging (MPI).[1] By selectively targeting the A2A receptor subtype, this compound is designed to induce coronary vasodilation with a potentially more favorable side-effect profile compared to non-selective adenosine receptor agonists like adenosine.[1] Activation of the A2A receptors in coronary artery smooth muscle leads to an increase in coronary blood flow, which is the basis for its use in detecting perfusion defects in the myocardium.[2][3]

These application notes provide an overview of the mechanism of action, available (though limited) clinical data, and detailed protocols for the use of this compound in SPECT-MPI for research and drug development purposes.

Mechanism of Action: A2A Receptor-Mediated Coronary Vasodilation

This compound exerts its pharmacological effect by selectively binding to and activating the adenosine A2A receptors, which are G-protein coupled receptors predominantly found on vascular smooth muscle cells and endothelial cells of the coronary arteries.[2] The signaling cascade initiated by this compound binding leads to smooth muscle relaxation and subsequent vasodilation.

The key steps in this pathway are:

-

Receptor Binding: this compound binds to the A2A receptor on the surface of coronary artery smooth muscle cells.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A.

-

Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and a desensitization of the contractile machinery to calcium. This includes the opening of potassium channels, leading to hyperpolarization of the cell membrane.

-

Smooth Muscle Relaxation: The net effect is the relaxation of the coronary smooth muscle, resulting in vasodilation and increased coronary blood flow.

Quantitative Data Summary

While this compound underwent Phase 3 clinical trials (ASPECT and ASPECT2) comparing its efficacy and safety to adenosine for SPECT-MPI, the detailed quantitative results from these studies have not been widely published. Therefore, to provide a representative example of the expected performance of a selective A2A receptor agonist, data from the ADVANCE-MPI trials of Regadenoson , another selective A2A agonist, are presented below. It is crucial to note that these data are for Regadenoson and may not be directly extrapolated to this compound.

Table 1: Efficacy of Regadenoson vs. Adenosine in Detecting Myocardial Ischemia (ADVANCE-MPI Trial Data)

| Efficacy Parameter | Adenosine-Adenosine Agreement | Adenosine-Regadenoson Agreement | Agreement Rate Difference (95% CI) |

| Detection of Ischemia | 0.62 ± 0.03 | 0.63 ± 0.02 | 0% (-6.2% to +6.8%) |

Table 2: Comparison of Adverse Events with Regadenoson and Adenosine (ADVANCE-MPI Trial Data)

| Adverse Event | Regadenoson (n=1284) | Adenosine (n=660) |

| Common Symptoms | ||

| Headache | >10% | <10% |

| Dyspnea | >10% | >10% |

| Flushing | <10% | >10% |

| Chest Pain | <10% | >10% |

| Gastrointestinal Discomfort | >10% | <10% |

| Dizziness | >1% | >1% |

| Nausea | >1% | >1% |

| Cardiovascular Events | ||

| Hypotension | <1% | <1% |

| Bradycardia | <1% | <1% |

| Atrioventricular Block | <1% | >1% |

Note: The percentages are based on pooled data from the ADVANCE-MPI trials and are categorized for illustrative purposes.

Pharmacokinetics

Experimental Protocols

The following protocols are based on standard SPECT-MPI procedures and information gathered from clinical trial designs for A2A receptor agonists. These should be adapted based on specific research questions and institutional guidelines.

Patient Preparation

-

Informed Consent: Obtain written informed consent from the participant.

-

Fasting: Patients should fast for at least 4 hours prior to the procedure.

-

Caffeine and Methylxanthine Abstinence: Patients must avoid all caffeine- and methylxanthine-containing products (e.g., coffee, tea, soda, chocolate) for at least 12-24 hours before the study.

-

Medication Review: Review the patient's current medications. Dipyridamole should be discontinued for at least 48 hours. Theophylline and other methylxanthines should be held for at least 24-48 hours. The decision to hold other cardiac medications (e.g., beta-blockers, calcium channel blockers, nitrates) should be made by the supervising physician based on the clinical question.

-

IV Access: Establish intravenous access in a large peripheral vein, preferably in the antecubital fossa.

This compound Administration and Radiopharmaceutical Injection

-

This compound Preparation: The specific formulation and concentration of this compound for injection would be provided by the manufacturer.

-

Dosing: While the exact dose from the Phase 3 trials is not widely published, A2A agonists are typically administered as a fixed-dose bolus. For research purposes, dose-finding studies may be necessary.

-

Administration: Administer this compound as a rapid intravenous bolus injection over approximately 10 seconds.

-

Saline Flush: Immediately follow the this compound injection with a saline flush (e.g., 10-20 mL) to ensure rapid delivery to the central circulation.

-

Radiopharmaceutical Injection: Inject the SPECT radiopharmaceutical (e.g., 99mTc-sestamibi or 99mTc-tetrofosmin) approximately 10-20 seconds after the saline flush. The exact timing should be consistent across all studies in a research protocol.

SPECT Myocardial Perfusion Imaging Acquisition

-

Imaging Protocol: A standard one-day (rest-stress or stress-rest) or two-day (stress and rest on separate days) SPECT imaging protocol can be used.

-

Image Acquisition Timing:

-

Stress Imaging: Begin SPECT acquisition 15-60 minutes after the radiopharmaceutical injection during the stress phase.

-

Rest Imaging: For a one-day protocol, the rest study is typically performed either before the stress study with a lower dose of the radiopharmaceutical, or at least 2-4 hours after the stress study with a higher dose. For a two-day protocol, the rest study can be performed on a separate day with the patient in a resting state at the time of radiopharmaceutical injection.

-

-

SPECT Scanner and Parameters:

-

Gamma Camera: Use a single-, dual-, or triple-head SPECT camera equipped with low-energy, high-resolution collimators.

-

Energy Window: Center a 15-20% energy window over the 140-keV photopeak of 99mTc.

-

Acquisition Mode: Acquire images in a step-and-shoot or continuous mode over a 180° (for dual-head 90° configuration) or 360° orbit.

-

Matrix: Use a 64x64 or 128x128 matrix.

-

Projections: Acquire 32 to 64 projections.

-

Acquisition Time: Adjust the time per projection to achieve adequate counts, typically resulting in a total acquisition time of 10-20 minutes.

-

Gating: ECG-gated acquisition (typically 8-16 frames per cardiac cycle) is recommended to assess left ventricular function.

-

Data Analysis

-

Image Reconstruction: Reconstruct the raw projection data using filtered back-projection or iterative reconstruction algorithms. Apply appropriate corrections for attenuation and scatter.

-

Image Reorientation: Reorient the reconstructed images along the short, vertical long, and horizontal long axes of the left ventricle.

-

Perfusion Analysis:

-

Visual Interpretation: Assess myocardial perfusion on the stress and rest images by expert readers.

-

Quantitative Analysis: Use validated software to generate polar maps and quantify the extent and severity of perfusion defects. Calculate the summed stress score (SSS), summed rest score (SRS), and summed difference score (SDS).

-

-

Functional Analysis: If ECG-gated SPECT was performed, calculate the left ventricular ejection fraction (LVEF), end-diastolic volume (EDV), and end-systolic volume (ESV), and assess regional wall motion.

Safety Considerations

Based on the mechanism of action of A2A receptor agonists and data from similar agents, the following should be considered:

-

Cardiovascular Effects: While selective for the A2A receptor, some effects on heart rate and blood pressure may occur. Continuous ECG and frequent blood pressure monitoring are essential during and after administration.

-

Bronchospasm: Although A2A selectivity is expected to reduce the risk of bronchospasm compared to non-selective agonists, caution should be exercised in patients with severe reactive airway disease.

-

Reversal Agent: Aminophylline, a non-selective adenosine receptor antagonist, can be used to reverse the effects of this compound in case of severe adverse reactions. It should be readily available during the procedure.

Conclusion

This compound holds promise as a selective A2A adenosine receptor agonist for SPECT-MPI, potentially offering a safer alternative to non-selective agents. While detailed quantitative data from its pivotal clinical trials are not widely available, the provided protocols and information on its mechanism of action offer a solid foundation for researchers and drug development professionals interested in further investigating this compound. The use of data from the analogous agent, Regadenoson, provides valuable context for the expected performance and side-effect profile of selective A2A agonists. As with any investigational agent, all procedures should be conducted under strict safety monitoring and in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay Using Apadenoson

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Adenosine, acting through its A2A receptor, is a potent endogenous anti-inflammatory molecule.[1][2][3][4] Apadenoson is a selective agonist for the adenosine A2A receptor and has shown promise as an anti-inflammatory agent.[5] Activation of the A2A receptor by this compound initiates a signaling cascade that ultimately suppresses the production of pro-inflammatory mediators. This document provides a detailed protocol for an in vitro anti-inflammatory assay using this compound in a lipopolysaccharide (LPS)-stimulated macrophage model.

Mechanism of Action

This compound exerts its anti-inflammatory effects by binding to the adenosine A2A receptor, a G-protein coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can inhibit the pro-inflammatory transcription factor NF-κB. The inhibition of NF-κB signaling results in a decreased expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and may also enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).

Data Presentation

The following tables summarize the expected quantitative data from the in vitro anti-inflammatory assay. The results would typically show a dose-dependent inhibition of pro-inflammatory markers by this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | This compound Conc. (nM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 0 | ~10 | ~5 |

| LPS (100 ng/mL) | 0 | ~2500 | ~1500 |

| LPS + this compound | 1 | ~2000 | ~1200 |

| LPS + this compound | 10 | ~1200 | ~700 |

| LPS + this compound | 100 | ~500 | ~300 |

| LPS + this compound | 1000 | ~200 | ~100 |

Table 2: Effect of this compound on Anti-inflammatory Cytokine Secretion and Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | This compound Conc. (nM) | IL-10 (pg/mL) | Nitric Oxide (µM) |

| Vehicle Control | 0 | ~20 | ~1 |

| LPS (100 ng/mL) | 0 | ~150 | ~30 |

| LPS + this compound | 1 | ~180 | ~25 |

| LPS + this compound | 10 | ~250 | ~18 |

| LPS + this compound | 100 | ~400 | ~10 |

| LPS + this compound | 1000 | ~600 | ~5 |

Experimental Protocols

This section provides a detailed methodology for the in vitro anti-inflammatory assay using this compound.

Materials and Reagents

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Griess Reagent System for Nitric Oxide detection

-

ELISA kits for TNF-α, IL-6, and IL-10

-

96-well cell culture plates

-

Cell counting solution (e.g., Trypan Blue)

-

Cell viability assay kit (e.g., MTT or XTT)

Cell Culture and Maintenance

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain optimal growth.

In Vitro Anti-inflammatory Assay Protocol

-

Cell Seeding:

-

Harvest RAW 264.7 cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM.

-

Incubate the plate overnight to allow for cell adherence.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to the desired final concentrations (e.g., 1, 10, 100, 1000 nM).

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound.

-

For the control and LPS-only wells, add medium without this compound.

-

Incubate the plate for 1 hour at 37°C.

-

-

LPS Stimulation:

-

Prepare a stock solution of LPS and dilute it in culture medium.

-

Add 10 µL of LPS solution to the wells to achieve a final concentration of 100 ng/mL (except for the vehicle control wells).

-

The final volume in each well should be approximately 110 µL.

-

Incubate the plate for 24 hours at 37°C.

-

-

Sample Collection and Analysis:

-

After incubation, centrifuge the plate at 400 x g for 10 minutes.

-